Safranal
Overview
Description
Safranal is an organic compound primarily responsible for the aroma of saffron, which is derived from the stigmas of the Crocus sativus flower . It is a degradation product of the carotenoid zeaxanthin via the intermediate picrocrocin . This compound is known for its distinctive fragrance and has been studied for its various biological activities, including antioxidant, anticonvulsant, and anticancer properties .
Mechanism of Action
Target of Action
Safranal, an organic compound isolated from saffron, primarily targets GABA A receptors . It acts as an agonist at these receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . This compound also targets the TNF signaling pathway , which is closely related to inflammation and immune responses .
Mode of Action
This compound interacts with its targets to exert various effects. As an agonist at GABA A receptors, it enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . In the context of the TNF signaling pathway, this compound regulates the core targets, potentially modulating inflammatory responses .
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to be a degradation product of the carotenoid zeaxanthin via the intermediate picrocrocin . It has been shown to inhibit the PI3K/AKT/mTOR axis , a critical pathway in cell proliferation and survival . This compound also suppresses the activation of the NLRP3 inflammasome , a component of the innate immune system involved in the production of pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Crocetin can distribute in different tissues due to weak interaction with albumin and can penetrate the blood-brain barrier, reaching the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It exhibits high antioxidant and free radical scavenging activity, along with cytotoxicity towards cancer cells in vitro . One of its anticancer mechanisms involves disruption of the normal assembly dynamics of cellular microtubules . This compound also exerts neuroprotective effects, suppressing NLRP3 inflammation activation in Parkinson’s disease . Furthermore, it enhances the growth inhibitory effects of certain anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as altitude, soil properties, temperature, photoperiod, and topographical locations can affect the production of saffron, and consequently, the quality and quantity of this compound . For instance, the carotenoids of saffron, including this compound, are sensitive to oxygen, light, heat, and enzymatic oxidation .
Biochemical Analysis
Biochemical Properties
Safranal interacts with various enzymes, proteins, and other biomolecules. It has been found to prevent the elevation of nitrite and malondialdehyde (MDA) levels as well as decrease of superoxide dismutase (SOD), catalase activity and glutathione (GSH) induced by 3-NP .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It significantly alleviated 3-NP-induced changes of body weight, rotarod activity, number of vacuous chewing movements (VCMs), and locomotor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its modulating effect on oxidants-antioxidant balance . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can prevent the long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, this compound prevented the motor dysfunction induced by 3-NP in an animal model of Huntington’s disease .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Safranal can be synthesized through several methods. One common synthetic route involves the cyclization of citral followed by bromination and dehydrobromination steps . Another method includes the Diels-Alder reaction between 3-methyl-2-butenal and 4-methoxypenta-1,3-diene, which provides a suitable precursor for this compound formation .
Industrial Production Methods: Industrial production of this compound often involves the extraction from saffron stigmas using techniques such as solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) . This method optimizes factors like sample weight, water volume, exposure time, and extraction temperature to achieve the highest concentration of this compound .
Chemical Reactions Analysis
Types of Reactions: Safranal undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes.
Reduction: Reduction results in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Safranal has a wide range of scientific research applications:
Chemistry: this compound is used as a standard for the authentication and quality control of saffron products.
Medicine: this compound exhibits anticonvulsant, antidepressant, and anticancer activities. Additionally, it has shown cytotoxicity towards cancer cells by disrupting the normal assembly dynamics of cellular microtubules.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive aroma.
Comparison with Similar Compounds
Safranal is unique due to its distinct aroma and wide range of biological activities. Similar compounds include:
Picrocrocin: A precursor to this compound, responsible for the bitter taste of saffron.
Zeaxanthin: A carotenoid from which this compound is derived, known for its role in eye health.
This compound stands out due to its potent anticonvulsant and anticancer activities, making it a valuable compound for further research and industrial applications.
Properties
IUPAC Name |
2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAWOGXMMPSZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049398 | |
Record name | Safranal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellowish oily liquid; powerful, sweet green-floral and somewh/ tobacco-herbaceous odour. | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 1.00 mm Hg | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.980 (20°) | |
Record name | 2,6,6-Trimethylcyclohexa-1,3-dienyl methanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/910/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
116-26-7 | |
Record name | Safranal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safranal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Safranal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2,2,6-trimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAFRANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4393FR07EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Safranal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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